4H-Pyrano(3,2-b)pyridin-4-one, 2-(3-nitrophenyl)-
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Overview
Description
4H-Pyrano(3,2-b)pyridin-4-one, 2-(3-nitrophenyl)-: is a heterocyclic compound that belongs to the pyrano-pyridine family This compound is characterized by a fused ring system that includes a pyridine ring and a pyran ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4H-Pyrano(3,2-b)pyridin-4-one, 2-(3-nitrophenyl)- typically involves multi-step organic reactions. One common method includes the condensation of 3-nitrobenzaldehyde with 2-pyridone in the presence of a base, followed by cyclization to form the pyrano-pyridine structure. The reaction conditions often require controlled temperatures and the use of solvents such as ethanol or acetic acid .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity products .
Chemical Reactions Analysis
Types of Reactions
4H-Pyrano(3,2-b)pyridin-4-one, 2-(3-nitrophenyl)- undergoes various chemical reactions, including:
Oxidation: The nitrophenyl group can be oxidized to form nitro derivatives.
Reduction: The nitro group can be reduced to an amino group under hydrogenation conditions.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the pyridine ring.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide.
Reduction: Catalysts like palladium on carbon (Pd/C) in the presence of hydrogen gas.
Substitution: Reagents like halogens for electrophilic substitution and nucleophiles like amines for nucleophilic substitution.
Major Products Formed
Oxidation: Nitro derivatives.
Reduction: Amino derivatives.
Substitution: Various substituted pyrano-pyridine compounds.
Scientific Research Applications
4H-Pyrano(3,2-b)pyridin-4-one, 2-(3-nitrophenyl)- has diverse applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as a bioactive molecule with antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development, particularly in targeting specific enzymes and receptors.
Industry: Utilized in the development of dyes, pigments, and other specialty chemicals.
Mechanism of Action
The mechanism of action of 4H-Pyrano(3,2-b)pyridin-4-one, 2-(3-nitrophenyl)- involves its interaction with specific molecular targets. The nitrophenyl group can participate in electron transfer reactions, while the pyrano-pyridine structure can interact with enzymes and receptors. These interactions can lead to the inhibition or activation of specific biochemical pathways, contributing to its bioactivity .
Comparison with Similar Compounds
Similar Compounds
4H-Pyrano(3,2-b)pyridin-4-one, 2,3-dihydro-: Similar structure but lacks the nitrophenyl group.
Pyrano(2,3-d)pyrimidine-2,4-dione: Another heterocyclic compound with a pyrano ring fused to a pyrimidine ring.
Uniqueness
4H-Pyrano(3,2-b)pyridin-4-one, 2-(3-nitrophenyl)- is unique due to the presence of the nitrophenyl group, which enhances its chemical reactivity and potential bioactivity. This makes it a valuable compound for various applications in research and industry .
Properties
CAS No. |
148190-25-4 |
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Molecular Formula |
C14H8N2O4 |
Molecular Weight |
268.22 g/mol |
IUPAC Name |
2-(3-nitrophenyl)pyrano[3,2-b]pyridin-4-one |
InChI |
InChI=1S/C14H8N2O4/c17-11-8-13(20-12-5-2-6-15-14(11)12)9-3-1-4-10(7-9)16(18)19/h1-8H |
InChI Key |
CMLKEDLMPCVYNI-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC(=C1)[N+](=O)[O-])C2=CC(=O)C3=C(O2)C=CC=N3 |
Origin of Product |
United States |
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